molecular formula C17H19ClN4OS B4116190 N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Cat. No. B4116190
M. Wt: 362.9 g/mol
InChI Key: MOBGNTAHTMVGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide, also known as ML218, is a small molecule that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to modulate a number of different ion channels, including the voltage-gated potassium channel Kv7.2/3, the inwardly rectifying potassium channel Kir2.1, and the voltage-gated sodium channel Nav1.7. By modulating these channels, N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has the potential to affect a wide range of physiological processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been found to exhibit a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for researchers studying ion channels and their role in disease. However, one limitation of N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide is that it has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Future Directions

There are a number of potential future directions for research on N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Another area of interest is its potential as a treatment for neurological disorders, such as epilepsy and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide and its potential to modulate other ion channels.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide has been widely studied for its potential therapeutic applications in a number of diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate ion channels has been of particular interest, as this has the potential to treat a wide range of diseases.

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4OS/c1-23-15-6-5-13(18)12-14(15)20-17(24)22-10-8-21(9-11-22)16-4-2-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBGNTAHTMVGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=S)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-4-(2-pyridinyl)-1-piperazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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